molecular formula C11H12O3 B11906780 7-Methylchroman-3-carboxylic acid

7-Methylchroman-3-carboxylic acid

Cat. No.: B11906780
M. Wt: 192.21 g/mol
InChI Key: GAUSHSLTLLNBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylchroman-3-carboxylic acid is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Compounds based on the chroman carboxylic acid scaffold are of significant interest in the development of bioactive molecules. Specifically, research on closely related methylchroman-2-carboxylic acid derivatives has demonstrated their potential as inhibitors of Nuclear Factor-kappa B (NF-κB), a key protein complex involved in inflammation and cancer progression . As a carboxylic acid, this compound serves as a versatile building block (synthon) for the synthesis of more complex structures, such as amides and esters. Its methyl-chroman core structure is a privileged motif found in many biologically active molecules. Researchers utilize this compound in structure-activity relationship (SAR) studies to explore and optimize new therapeutic agents. This compound is for research and further manufacturing use only, not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

7-methyl-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-7-2-3-8-5-9(11(12)13)6-14-10(8)4-7/h2-4,9H,5-6H2,1H3,(H,12,13)

InChI Key

GAUSHSLTLLNBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(CO2)C(=O)O)C=C1

Origin of Product

United States

Structure Activity Relationship Sar and Design Principles for Chroman Carboxylic Acids

SAR of 7-Methylchroman-3-carboxylic acid Derivatives (where applicable to the 3-position)

Detailed structure-activity relationship studies specifically for this compound are not extensively documented in publicly available research. However, insights can be drawn from related heterocyclic structures, such as chromone-3-carboxylic acids and coumarin-3-carboxylic acids, which share the carboxylic acid moiety at the C-3 position. For instance, chromone-3-carboxylic acid has been identified as a potent and selective inhibitor of human monoamine oxidase B (hMAO-B), whereas the isomeric chromone-2-carboxylic acid is nearly inactive against both MAO-A and MAO-B isoforms. nih.gov This highlights the critical importance of the carboxyl group's position for biological activity. nih.gov

Furthermore, in the context of coumarin-3-carboxylic acid derivatives, the functionalization at the C-3 position is crucial for their observed biological effects. Studies have shown that the carboxylic acid at C-3 is essential for the antibacterial properties of certain coumarins. nih.govmdpi.com For example, 7-(Diethylamino) coumarin-3-carboxylic acid has demonstrated potential as an anti-browning agent by inhibiting polyphenol oxidase (PPO). nih.gov These findings suggest that the carboxylic acid group at the 3-position of the chroman ring system is a key pharmacophore, and its interactions with biological targets are likely to be a primary determinant of the activity of this compound derivatives.

SAR of Related 6- and 7-Methylchroman-2-carboxylic Acid Analogues as Biological Modulators

The SAR of chroman-2-carboxylic acid analogues has been more extensively studied, particularly in the context of their activity as inhibitors of nuclear factor-kappaB (NF-κB), a key transcription factor involved in inflammatory responses. nih.govnih.gov

A series of chroman-2-carboxylic acid N-(substituted)phenylamides have been synthesized and evaluated for their ability to inhibit NF-κB activity. nih.gov The nature and position of the substituent on the N-phenyl ring significantly influence the inhibitory potency.

Generally, compounds bearing electron-withdrawing or small alkyl substituents on the phenyl ring exhibit moderate to good NF-κB inhibitory activity. nih.gov For instance, a derivative with a 4-chloro substituent on the phenyl ring (2s) was found to be a potent NF-κB inhibitor, with an IC50 value of 18.2 μM, which is more potent than the lead compound KL-1156 (IC50: 43.9 μM). nih.gov In contrast, compounds with hydrogen or nitro monosubstituents, or methoxy (B1213986) and trifluoromethyl disubstituents on the phenyl ring, were found to be poor inhibitors of NF-κB activity. nih.gov

The table below summarizes the NF-κB inhibitory activity of various N-(substituted)phenylamide derivatives of chroman-2-carboxylic acid.

CompoundSubstituent on Phenyl RingIC50 (μM) for NF-κB Inhibition
2s 4-Cl18.2
KL-1156 (reference)43.9
General Trend-CH3, -CF3, -Cl (monosubstituted)Moderate to Good Inhibition (18.2-95.8)
General Trend-Cl, -CH3 (disubstituted)Moderate to Good Inhibition
General Trend-H, -NO2 (monosubstituted)Poor Inhibition
General Trend-OCH3, -CF3 (disubstituted)Poor Inhibition

Data sourced from a study on chroman-2-carboxylic acid N-(substituted)phenylamides. nih.gov

Stereochemistry plays a pivotal role in the biological efficacy of chiral molecules, as it can affect their interaction with target proteins and transport systems. In the case of chroman-2-carboxylic acid derivatives, the stereocenter at the C-2 position is a critical determinant of their biological activity. While specific studies on the stereochemical influence of this compound are lacking, the importance of stereochemistry is well-established for related chiral carboxylic acids. The differential activity between enantiomers often arises from the specific three-dimensional arrangement of functional groups that dictates the binding affinity to the active site of a biological target.

SAR of Other Chroman and Coumarin (B35378) Carboxylic Acid Derivatives

To further understand the design principles of biologically active chroman carboxylic acids, it is instructive to examine the SAR of related heterocyclic systems.

A significant body of research has focused on benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as potential anticancer agents and inhibitors of NF-κB. nih.govresearchgate.netresearchgate.net These studies have revealed that both the heterocyclic core and the substituents on the N-phenylamide ring are crucial for activity.

In a study of sixty novel derivatives, it was found that the presence of groups with a positive mesomeric effect (+M effect) and hydrophobic groups on the N-phenyl ring enhanced the anticancer and NF-κB inhibitory activities, respectively. nih.gov Among the synthesized compounds, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) emerged as a particularly potent derivative, exhibiting strong anticancer activity against a panel of human cancer cell lines and significant NF-κB inhibitory effects. nih.gov This highlights the potential for a hydroxyl group at the para-position of the N-phenyl ring to confer potent biological activity. nih.gov

The table below presents the cytotoxic activities of selected benzofuran-2-carboxamide (B1298429) derivatives against various human cancer cell lines.

CompoundSubstituent on N-phenyl ringCell Line: ACHN (renal) GI50 (μM)Cell Line: HCT15 (colon) GI50 (μM)Cell Line: MM231 (breast) GI50 (μM)Cell Line: NUGC-3 (gastric) GI50 (μM)Cell Line: NCI-H23 (lung) GI50 (μM)Cell Line: PC-3 (prostate) GI50 (μM)
3m 4'-OH0.980.760.530.610.880.45

Data sourced from a study on benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives. nih.gov

Coumarin-3-carboxylic acid derivatives have been investigated for a range of biological activities, including the modulation of N-methyl-D-aspartate (NMDA) receptors and as anticancer agents. nih.govnih.govnih.govnih.gov

In the context of NMDA receptor modulation, substitutions on the coumarin ring have been shown to have a profound impact on activity. For example, 6-bromocoumarin-3-carboxylic acid (UBP608) acts as a negative allosteric modulator with some selectivity for GluN2A-containing NMDA receptors. nih.gov Further SAR studies revealed that substitution with larger halogens like iodine at the 6-position is well-tolerated, and di-halogenation at the 6 and 8 positions can enhance inhibitory activity. nih.gov Interestingly, the introduction of a methyl group at the 4-position of UBP608 converted its inhibitory activity into potentiating activity at recombinant GluN1/GluN2 receptors. nih.govnih.gov

As anticancer agents, coumarin-3-carboxamide derivatives have shown promise. nih.govresearchgate.net A series of novel derivatives were synthesized and evaluated for their cytotoxic activity. nih.gov It was observed that N-phenyl coumarin-3-carboxamides were significantly more potent than the parent carboxylic acids against certain cancer cell lines. nih.gov The substitution pattern on the N-phenyl ring was also critical, with 4-fluoro and 2,5-difluoro benzamide (B126) derivatives showing the most potent activity against HepG2 and HeLa cancer cell lines. nih.gov

The table below summarizes the anticancer activity of selected coumarin-3-carboxamide derivatives.

CompoundSubstituent on N-phenyl ringIC50 (μM) vs. HepG2IC50 (μM) vs. HeLa
14b 4-F4.850.75
14e 2,5-diF2.620.39

Data sourced from a study on coumarin-3-carboxamide derivatives. nih.gov

Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives

While not direct derivatives of this compound, the study of cyclohex-1-ene-1-carboxylic acid amidrazone derivatives provides valuable insights into the broader class of cyclic carboxylic acids. Research in this area has focused on the synthesis, biological assessment, and SAR of new compounds incorporating the cyclohex-1-ene-1-carboxylic acid moiety. mdpi.comresearchgate.net These studies were prompted by the diverse biological activities, including antinociceptive and anti-inflammatory effects, observed in closely related amidrazone derivatives containing cyclohexanecarboxylic acid and cyclohex-3-ene-1-carboxylic acid systems. mdpi.com

Six new acyl derivatives were synthesized by reacting N3-substituted amidrazones with 3,4,5,6-tetrahydrophthalic anhydride (B1165640). mdpi.com The resulting cyclohex-1-ene-1-carboxylic acid amidrazone derivatives were then evaluated for their biological activity. mdpi.comresearchgate.net This line of research underscores the potential of modifying the cyclic core to influence the therapeutic properties of the resulting compounds.

Bioisosteric Replacement Strategies for the Carboxylic Acid Moiety

The carboxylic acid group is a common feature in many biologically active molecules. However, its presence can sometimes lead to undesirable properties such as poor membrane permeability or metabolic instability. nih.govscispace.com Bioisosteric replacement, the substitution of one functional group with another that has similar physicochemical properties, is a widely used strategy in medicinal chemistry to overcome these limitations. nih.govacs.org

Exploration of Oxetan-3-ol (B104164) and Thietan-3-ol (B1346918) as Carboxylic Acid Surrogates

A significant area of investigation has been the use of oxetan-3-ol and thietan-3-ol as bioisosteres for the carboxylic acid moiety. nih.govresearchgate.netnih.gov The rationale behind this approach is that the oxetane (B1205548) ring can act as an isostere of the carbonyl group, making oxetan-3-ol a potential surrogate for the entire carboxylic acid functional group. nih.govresearchgate.netnih.gov

To validate this concept, researchers have designed and synthesized model compounds where the carboxylic acid is replaced by oxetan-3-ol, thietan-3-ol, and their corresponding sulfoxide (B87167) and sulfone derivatives. nih.govnih.gov These novel structures have been evaluated for their physicochemical properties and, in some cases, for their biological activity. For example, derivatives of the anti-inflammatory drug ibuprofen, where the carboxylic acid was replaced with these four-membered ring structures, were synthesized and tested for their ability to inhibit eicosanoid biosynthesis. nih.govnih.gov The results suggest that oxetan-3-ol and thietan-3-ol hold promise as effective isosteric replacements for carboxylic acids. nih.govresearchgate.netnih.gov

The following table summarizes some of the key physicochemical properties of these carboxylic acid surrogates compared to a parent carboxylic acid.

IsostereStructurepKalogD 7.4
Carboxylic acidR-COOH4.64-0.49
Oxetan-3-olR-CH(OH)CH₂OCH₂>12Varies
Thietan-3-olR-CH(OH)CH₂SCH₂>12Varies

Data adapted from studies on carboxylic acid bioisosteres. researchgate.net

Implications for Pharmacophore Design and Modulation

The successful application of bioisosteric replacement strategies has significant implications for pharmacophore design. By replacing a carboxylic acid with a surrogate like oxetan-3-ol or thietan-3-ol, medicinal chemists can modulate key properties of a drug candidate. nih.govresearchgate.net These replacements can lead to:

Improved Lipophilicity: Carboxylic acids are often highly polar, which can limit their ability to cross biological membranes. scispace.com Bioisosteres like oxetan-3-ol and thietan-3-ol can increase lipophilicity, potentially enhancing absorption and distribution, including penetration into the central nervous system. nih.govresearchgate.net

Enhanced Metabolic Stability: The carboxylic acid group can be a site of metabolic modification, such as glucuronidation, which can lead to rapid clearance or the formation of reactive metabolites. scispace.comhyphadiscovery.com The use of more stable isosteres can mitigate these issues. researchgate.net

Modified Acidity: The pKa of a molecule influences its ionization state at physiological pH, which in turn affects its interaction with biological targets and its pharmacokinetic properties. acs.org Carboxylic acid surrogates often have significantly different pKa values, providing a tool to fine-tune this parameter. researchgate.net

In Vitro Biological Activity and Mechanistic Investigations of Chroman Carboxylic Acids

Modulation of Cellular Signaling Pathways

Chroman derivatives have been shown to interact with and modulate several key cellular signaling pathways in vitro, highlighting their potential as subjects of further research.

Inhibition of Nuclear Factor-kappaB (NF-κB) Activation by Chroman Carboxamides

A significant area of study for chroman derivatives has been their ability to inhibit the activation of Nuclear Factor-kappaB (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection and in processes of inflammation and cell survival.

Molecular Mechanisms Underlying NF-κB Pathway Inhibition

Research into the molecular mechanisms of NF-κB inhibition by chroman compounds has revealed specific actions on the signaling cascade. For instance, the chroman compound 6-Hydroxy-7-methoxychroman-2-carboxylic acid phenylamide (KL-1156) was found to inhibit the transcriptional activity of NF-κB in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov A key finding was that this compound interfered with the nuclear translocation of the NF-κB p65 subunit, a critical step for NF-κB to exert its effects on gene expression. nih.gov Interestingly, this inhibition of p65 nuclear translocation occurred without affecting the degradation of IκBα, an inhibitor of NF-κB. nih.gov This suggests a specific mechanism of action on the NF-κB pathway.

Attenuation of Inflammatory Responses in Cellular Models

The inhibition of the NF-κB pathway by chroman derivatives has been shown to lead to the attenuation of inflammatory responses in various cellular models. In studies using LPS-stimulated RAW 264.7 macrophages, chroman-2-carboxylic acid N-(substituted)phenylamides demonstrated the ability to inhibit NF-κB activity. The compound KL-1156, for example, was shown to suppress the production of nitric oxide, a pro-inflammatory mediator, in these cells. nih.gov This anti-inflammatory action was linked to the downregulation of inducible nitric oxide synthase (iNOS) expression at the transcriptional level. nih.gov Furthermore, the broader anti-inflammatory potential of inhibiting the NF-κB pathway is recognized, as it is a central mediator of inflammatory processes. nih.gov

Ligand-Target Interactions with Enzymes and Receptors

Chroman derivatives have been investigated for their interactions with various enzymes and receptors. In one study, fluorinated chroman-2-carboxylic acid derivatives were synthesized and evaluated as potential anti-tubercular agents through their interaction with the receptor tyrosine phosphatase PtpB. nih.gov Molecular docking studies suggested that these compounds could act as potent inhibitors of this enzyme. nih.gov In another area of research, certain chroman derivatives have been identified as non-selective inhibitors of acetyl-CoA carboxylases (ACCs), which are key enzymes in fatty acid metabolism. nih.gov

Impact on Metabolic Homeostasis (e.g., Lactate (B86563) Transport Inhibition via MCT1)

The impact of related compounds on metabolic homeostasis has been noted, particularly in the context of lactate transport. While specific data on 7-Methylchroman-3-carboxylic acid is not available, the inhibition of monocarboxylate transporters (MCTs), which are responsible for lactate transport across cell membranes, has been a focus of research. rsc.orgnih.gov For instance, the compound AZD3965 is a known inhibitor of MCT1 and has been shown to reduce lactate transport. researchgate.netnih.govnih.gov Furthermore, a coumarin (B35378) derivative, 7-aminocarboxycoumarin 2 (7ACC2), has been identified as a potent inhibitor of lactate influx via MCT1. rsc.org MCT1 facilitates the transport of lactate and a proton, and its inhibition can lead to an increase in intracellular lactate levels. rsc.orgnih.gov

Broader Spectrum of Biological Activities of Chroman and Coumarin Derivatives (In Vitro)

Beyond the modulation of specific signaling pathways, chroman and the structurally related coumarin derivatives have been reported to possess a wide range of biological activities in in vitro studies.

Coumarin derivatives have demonstrated a variety of pharmacological properties, including antimicrobial, antioxidant, anticoagulant, and anticancer effects. nih.govmdpi.com Their diverse biological functions are attributed to their chemical structure, which allows for various non-covalent interactions with biological targets. mdpi.com

The in vitro biological activities of various chroman and coumarin derivatives are summarized in the table below.

Compound Class Biological Activity Cellular Model/Target Key Findings Reference(s)
Chroman CarboxamidesNF-κB InhibitionRAW 264.7 MacrophagesDose-dependent inhibition of NF-κB transcriptional activity and p65 nuclear translocation. nih.gov
Fluorinated Chroman-2-Carboxylic Acid DerivativesAnti-tubercularMycobacterium tuberculosis H37Rv / Receptor Tyrosine Phosphatase PtpBExhibited inhibitory activity against M. tuberculosis and predicted to bind to PtpB. nih.gov
Chroman DerivativesAcetyl-CoA Carboxylase InhibitionA549, H1975, HCT116, H7901 cell linesDemonstrated potent anti-proliferative activity. nih.gov
Coumarin DerivativesAntiproliferativeTaq DNA polymeraseSome derivatives showed inhibitory activity against Taq DNA polymerase. mdpi.com
Coumarin-3-Carboxylic AcidsAntimicrobialBacterial and Fungal StrainsShowed inhibitory effects on the growth of various microorganisms. rsc.org
Coumarin DerivativesAntioxidantNot applicableDemonstrated free radical scavenging properties. nih.govmdpi.com
Coumarin DerivativesAnticoagulantNot applicableKnown for their anticoagulant properties. nih.govmdpi.com
Coumarin DerivativesAnti-leishmanialLeishmania majorExhibited leishmanicidal activity.
Chromanone AcidsAntibacterialBacillus cereus, Staphylococcus epidermidisShowed moderate to strong antibacterial activity.

Potential for Anti-inflammatory Properties

Currently, there is a lack of available scientific literature detailing the in vitro anti-inflammatory properties of this compound. Extensive searches of scientific databases did not yield any studies that have specifically investigated the potential of this compound to modulate inflammatory pathways or its effects on inflammatory cells and mediators. While research has been conducted on the anti-inflammatory activities of related compounds, such as certain chromone (B188151) and coumarin derivatives, no such data is available for this compound itself.

Potential for Antinociceptive Properties

There is no available research in the public domain that has investigated the in vitro antinociceptive properties of this compound. Scientific literature searches did not identify any studies examining the effects of this specific compound on nociceptive pathways or pain models. While the antinociceptive effects of other coumarin derivatives like 7-hydroxycoumarin have been explored, similar investigations for this compound have not been reported.

Potential for Antiviral and Antibacterial Properties

Specific in vitro studies on the antiviral and antibacterial properties of this compound are not present in the available scientific literature. While related compounds such as coumarin-3-carboxylic acid and 7-(diethylamino)coumarin-3-carboxylic acid have been assessed for their antimicrobial activities, there is no corresponding data for this compound. Therefore, its potential as an antiviral or antibacterial agent remains uninvestigated.

Enzyme Inhibitory Activity (e.g., Monoamine Oxidase B)

There is no scientific evidence to suggest that this compound possesses inhibitory activity against monoamine oxidase B (MAO-B) or other enzymes. Searches of chemical and biological databases have not returned any studies that have evaluated this compound as an enzyme inhibitor. Research on MAO-B inhibition has focused on other structurally distinct molecules, and the potential for this compound in this regard has not been explored.

In Vitro Metabolic Disposition and Biotransformation of Chroman Carboxylic Acids

Phase I Metabolic Pathways and Metabolite Identification (e.g., Hydroxylation, Ester Hydrolysis)

Phase I metabolism of 7-Methylchroman-3-carboxylic acid primarily involves oxidation reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.comnih.govnih.gov These mono-oxygenation reactions increase the polarity of the compound. nih.gov

Hydroxylation: This is a major Phase I pathway. Hydroxylation can occur on the aromatic ring or the aliphatic portions of the chroman structure. For this compound, potential sites of hydroxylation include the chroman ring system and the methyl group at the 7-position, leading to the formation of various hydroxylated metabolites. Studies on related coumarin (B35378) compounds have shown that hydroxylation can occur at multiple positions on the ring structure. nih.gov

Ester Hydrolysis: While this compound is itself a carboxylic acid, its ester derivatives, often used as prodrugs to improve oral absorption, undergo extensive hydrolysis to release the active acid form. nih.govdundee.ac.uk This reaction is catalyzed by carboxylesterases, which add water to the ester group to produce the carboxylic acid and an alcohol. nih.gov The hydrolysis of an ester prodrug would be a critical activation step. nih.gov

Table 1: Potential Phase I Metabolic Pathways and Metabolites

Pathway Description Potential Metabolite(s) Enzyme System
Aromatic Hydroxylation Addition of a hydroxyl (-OH) group to the aromatic part of the chroman ring. Hydroxylated this compound Cytochrome P450
Aliphatic Hydroxylation Addition of a hydroxyl (-OH) group to the methyl group at position 7. 7-(Hydroxymethyl)chroman-3-carboxylic acid Cytochrome P450
Ester Hydrolysis (of a prodrug) Cleavage of an ester bond to yield the carboxylic acid. This compound Carboxylesterases

Phase II Metabolic Pathways (e.g., Glucuronidation, Amino Acid Conjugation)

Following Phase I, or for the parent compound directly, Phase II conjugation reactions further increase water solubility to facilitate elimination. drughunter.comslideshare.net For carboxylic acids, the most prominent pathways are glucuronidation and amino acid conjugation. drughunter.comnih.gov

Glucuronidation: This is a key Phase II reaction for carboxylic acids. nih.govacs.org The process involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the carboxylic acid moiety of the substrate. numberanalytics.com This results in the formation of a chemically reactive acyl glucuronide. drughunter.comnih.govresearchgate.net This conjugation significantly enhances the water solubility of the compound, preparing it for excretion.

Amino Acid Conjugation: This is another significant metabolic route for xenobiotic carboxylic acids. nih.goval-edu.com The pathway is a two-step process that occurs within the mitochondria. nih.govtandfonline.com First, the carboxylic acid is activated by forming a thioester with coenzyme A (CoA), creating an acyl-CoA thioester. al-edu.comtandfonline.com Subsequently, the acyl moiety is transferred to the amino group of an amino acid, such as glycine (B1666218) in humans, forming an amide bond. nih.goval-edu.comtandfonline.com

Table 2: Potential Phase II Metabolic Pathways and Metabolites

Pathway Description Potential Metabolite(s) Enzyme System
Glucuronidation Conjugation of the carboxyl group with glucuronic acid. This compound acyl glucuronide UDP-glucuronosyltransferases (UGTs)
Amino Acid Conjugation Conjugation of the carboxyl group with an amino acid (e.g., glycine). 7-Methylchroman-3-carboxy-glycine Acyl-CoA Synthetases, N-Acyltransferases

Identification of Enzyme Systems Involved in Xenobiotic Metabolism (e.g., Cytochrome P450 Isozymes, Carboxylesterases)

The biotransformation of this compound and its derivatives is mediated by several key enzyme systems located primarily in the liver and other tissues. nih.govadmescope.com

Cytochrome P450 (CYP) Isozymes: These enzymes are paramount in Phase I oxidative metabolism. mdpi.comnih.gov While the specific isoforms responsible for metabolizing this compound have not been identified, the CYP1, CYP2, and CYP3 families are responsible for the metabolism of the vast majority of clinical drugs. mdpi.com

Carboxylesterases (CEs): These enzymes are crucial for the hydrolysis of ester prodrugs into their active carboxylic acid forms. nih.gov In humans, hCE1 is highly expressed in the liver, while hCE2 is found predominantly in the intestine. nih.gov

UDP-Glucuronosyltransferases (UGTs): These Phase II enzymes catalyze the glucuronidation of carboxylic acids. numberanalytics.comnih.gov Several human UGT isoforms, including UGT2B7, UGT1A3, and UGT1A9, are known to form acyl glucuronides from carboxylic acid-containing compounds, with UGT2B7 often being the major isoform involved. nih.govacs.org

Mitochondrial Enzymes for Amino Acid Conjugation: The amino acid conjugation pathway involves enzymes located in the mitochondria. nih.govtandfonline.com The initial activation to an acyl-CoA thioester is catalyzed by an ATP-dependent acid:CoA ligase, such as the mitochondrial medium-chain (butyrate)-CoA ligase. tandfonline.com The subsequent transfer to an amino acid is catalyzed by an amino acid N-acyltransferase. drughunter.com

Role of Carboxylic Acid Conjugation Pathways in Biotransformation

Conjugation pathways are essential for the detoxification and elimination of xenobiotic carboxylic acids. nih.gov By attaching highly polar endogenous molecules like glucuronic acid or amino acids, these pathways convert lipophilic compounds into water-soluble metabolites that can be readily excreted from the body. drughunter.comnumberanalytics.com

The formation of acyl-CoA thioesters and acyl glucuronides are considered metabolic activation steps because these metabolites can be chemically reactive. drughunter.comnih.gov Acyl glucuronides and acyl CoA thioesters have the potential to covalently modify macromolecules such as proteins, which has been associated in some instances with adverse effects. nih.govacs.org The formation of these conjugates, however, is a common and critical pathway for the clearance of many safe and effective drugs containing a carboxylic acid group. nih.govnih.gov

Microbe-Mediated Biotransformation and Production of Carboxylic Acids

Microbial systems offer versatile tools for both the transformation and production of complex organic molecules, including carboxylic acids. frontiersin.orgmedcraveonline.commedcraveonline.com

Microbe-Mediated Biotransformation: Microorganisms possess a wide array of enzymes that can perform various chemical modifications, including oxidation, reduction, and hydrolysis. medcraveonline.commedcraveonline.com Microbial esterases, for instance, can be used for the enantioselective hydrolysis of racemic esters to produce optically pure carboxylic acids. rsc.org Studies have demonstrated the use of bacteria like Pseudomonas putida to hydrolyze esters of carboxylic acids. nih.gov This approach could be applied to transform an ester of this compound into the desired acid.

Microbial Production of Carboxylic Acids: Carboxylic acids can be produced through microbial fermentation processes. frontiersin.orgnih.gov Engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, can be used for this purpose. frontiersin.org In anaerobic fermentation, certain bacteria, including species from the genus Clostridium, can produce medium-chain carboxylic acids from simpler substrates through processes like reverse β-oxidation. nih.govasm.org

Advanced Analytical Methodologies for Research on Chroman Carboxylic Acids

Chemical Derivatization for Enhanced Chromatographic and Spectrometric Analysis

Chemical derivatization is a critical preparatory step in the analysis of many organic molecules, including chroman carboxylic acids. This process involves chemically modifying the analyte to produce a new compound with properties that are more suitable for a specific analytical method. For carboxylic acids, derivatization is often employed to overcome challenges such as poor chromatographic retention in reversed-phase systems, low ionization efficiency in mass spectrometry, and the absence of a suitable chromophore for UV or fluorescence detection. nih.gov

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and quantifying metabolites. However, the analysis of carboxylic acids can be hampered by their weak ionization in the mass spectrometer source. nih.govchromforum.org Chemical derivatization can significantly enhance the sensitivity of MS detection by introducing a moiety that is readily ionizable. nih.govresearchgate.net

One effective strategy is the use of 3-Nitrophenylhydrazine (3-NPH) as a derivatizing reagent. nih.govresearchgate.net This method is particularly useful for metabolites containing carbonyl, carboxyl, and phosphoryl groups. acs.org The derivatization reaction, often facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), converts the carboxylic acid into a 3-nitrophenylhydrazone derivative. researchgate.netresearchgate.net This derivatization offers several advantages:

Enhanced Sensitivity: The 3-NPH tag significantly improves ionization efficiency in electrospray ionization (ESI), leading to a substantial increase in signal intensity and lower detection limits. acs.orgnih.gov

Improved Chromatographic Separation: The derivatization decreases the polarity of the carboxylic acids, which improves their retention and separation on commonly used reversed-phase liquid chromatography (RPLC) columns. researchgate.netacs.org

Broad Applicability: This strategy can be applied to a wide range of carboxylic acids, enabling the simultaneous analysis of multiple metabolites in a single LC-MS run, which is highly beneficial for metabolomics studies. acs.orgnih.gov

For 7-Methylchroman-3-carboxylic acid, derivatization with 3-NPH would be expected to yield a derivative with superior analytical characteristics for LC-MS analysis, facilitating its sensitive detection in various research applications.

Table 1: Benefits of 3-NPH Derivatization for Carboxylic Acid Analysis
BenefitDescriptionRelevance to this compound
Increased SensitivityThe 3-NPH group enhances ionization efficiency in ESI-MS, leading to stronger signals and lower limits of detection. acs.orgnih.govAllows for the detection of trace amounts of the compound in complex samples.
Improved ChromatographyReduces the polarity of the analyte, improving retention and peak shape in reversed-phase liquid chromatography. researchgate.netacs.orgEnables better separation from other components in a mixture, leading to more accurate quantification.
Simultaneous AnalysisPermits the analysis of a broad spectrum of carboxylic acids in a single run. acs.orgnih.govFacilitates its inclusion in broader metabolomic profiling studies.

Fluorescent labeling is a powerful technique for visualizing and tracking biomolecules in biological systems. frontiersin.org This involves attaching a fluorescent molecule (a fluorophore) to a target molecule, such as a protein or nucleic acid. nih.gov Coumarin (B35378) derivatives are widely used as blue fluorescent dyes for these applications due to their small size, good photostability, and utility in imaging. nih.govaatbio.com

Reactive coumarin derivatives can be designed to covalently label specific functional groups on biomolecules. aatbio.com For example, coumarins with succinimidyl ester groups can react with primary amines on proteins, while those with maleimide (B117702) groups can target sulfhydryl groups. aatbio.comnih.gov These labeled biomolecules can then be visualized using fluorescence microscopy, allowing researchers to study their localization and dynamics within living cells. nih.gov

This compound shares a core structural similarity with coumarins. This relationship suggests that derivatives of this compound could be synthesized to act as fluorescent probes. By introducing appropriate reactive groups, it could potentially be used to label proteins or nucleic acids for various bioimaging applications. nih.govmdpi.com

Table 2: Applications of Coumarin-Based Fluorescent Dyes
ApplicationDescriptionPotential Relevance for this compound Derivatives
Protein LabelingCoumarin dyes are used to covalently attach to proteins, enabling the study of their localization and interactions within cells. nih.govnih.govModified derivatives could be used to create fluorescently tagged proteins for cellular imaging.
Nucleic Acid ProbesFluorescently labeled oligonucleotides are used for DNA and RNA visualization, such as in fluorescence in situ hybridization (FISH). frontiersin.orgnih.govnih.govCould be incorporated into probes for detecting specific DNA or RNA sequences in biological samples.
Enzyme SubstratesCoumarin-based substrates can be designed to fluoresce upon cleavage by a specific enzyme, allowing for the measurement of enzyme activity. aatbio.comCould be used to develop fluorogenic substrates to study enzymes that may interact with chroman structures.

Accurate quantification is essential in many research areas, and isotope-coded derivatization is a powerful strategy for achieving this in mass spectrometry. nih.gov This technique involves using a derivatizing reagent that exists in two or more isotopic forms, a "light" version and a "heavy" version. nih.gov

The general workflow involves:

Dividing a sample into two aliquots.

Derivatizing one aliquot with the light reagent and the other with the heavy reagent.

Combining the two aliquots in a 1:1 ratio.

Analyzing the mixed sample by LC-MS.

In the mass spectrum, the derivatized analyte will appear as a pair of peaks separated by a mass difference corresponding to the isotopic substitution. The ratio of the peak intensities of the light and heavy forms provides a very accurate measure of the relative abundance of the analyte in the two original samples. nih.govacs.org Isotope-coded affinity tags (ICAT) and isobaric tags for relative and absolute quantitation (iTRAQ) are well-known examples of this approach in proteomics. nih.govcreative-proteomics.com

For carboxylic acids, reagents like isotope-coded p-dimethylaminophenacyl (DmPA) bromide have been developed. acs.orgnih.gov Derivatization with light (¹²C) and heavy (¹³C) forms of this reagent allows for precise relative quantification of carboxylic acids in different samples. acs.orgnih.gov This approach not only enables accurate quantification but also improves chromatographic retention and ionization efficiency. acs.orgnih.gov This methodology could be directly applied to this compound for precise quantitative studies in comparative metabolomics.

Application of Advanced Chromatography-Mass Spectrometry for Metabolomic Profiling

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. unl.edu Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technology in metabolomics due to its high sensitivity, selectivity, and ability to analyze a wide range of compounds in complex mixtures like biofluids and tissue extracts. unl.eduresearchgate.net

The analysis of a chroman carboxylic acid like this compound within a metabolomic context would typically involve:

Sample Preparation: Extraction of metabolites from the biological matrix.

Derivatization (Optional but often necessary): As discussed, derivatization with reagents like 3-NPH can significantly improve the analytical performance for carboxylic acids. nih.gov

LC Separation: The extract is injected into an HPLC system, where compounds are separated based on their physicochemical properties (e.g., polarity). Reversed-phase chromatography is commonly used. unl.edu

MS Detection and Identification: As compounds elute from the LC column, they are ionized (e.g., by ESI) and enter the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions. High-resolution mass spectrometers can provide accurate mass measurements, which aid in determining the elemental composition of the analyte.

Data Analysis: The resulting data is processed to identify metabolites by comparing their retention times and mass spectra to known standards or databases.

LC-MS-based metabolomic profiling can reveal changes in the levels of this compound and other related metabolites in response to various stimuli or in different physiological states. researchgate.net

Spectroscopic Techniques in Structural Elucidation for Research Purposes (e.g., IR, NMR, Mass Spectrometry)

Determining the precise chemical structure of a novel compound or confirming the identity of a synthesized one relies on a combination of spectroscopic techniques. For a molecule like this compound, the primary methods for structural elucidation would be Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). nih.govyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. youtube.com Different bonds (e.g., C=O, O-H, C-H) vibrate at characteristic frequencies when they absorb infrared radiation. For this compound, IR spectroscopy would be used to confirm the presence of the carboxylic acid group (a broad O-H stretch and a strong C=O stretch) and the aromatic and aliphatic C-H bonds. youtube.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the detailed structure of an organic molecule.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. It would reveal the specific arrangement of hydrogen atoms on the chroman ring and the methyl group.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. It would confirm the presence of the expected number of carbons in their respective chemical environments (aromatic, aliphatic, carbonyl). nih.gov Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity between atoms and definitively assemble the molecular structure.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern, obtained through techniques like tandem mass spectrometry (MS/MS), can offer clues about the structure of the molecule as it breaks apart in predictable ways.

By integrating the data from these three spectroscopic methods, researchers can unambiguously determine the structure of this compound and its derivatives. nih.govnih.govacs.org

Table 3: Spectroscopic Data for Structural Elucidation
TechniqueInformation ProvidedExpected Features for this compound
Infrared (IR)Identifies functional groups. youtube.comBroad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-2960 cm⁻¹).
¹H NMRShows the chemical environment and connectivity of hydrogen atoms. nih.govDistinct signals for aromatic protons, protons on the chroman ring, the methyl group protons, and the acidic proton.
¹³C NMRShows the chemical environment of carbon atoms. nih.govSignals for the carbonyl carbon, aromatic carbons, aliphatic carbons of the chroman ring, and the methyl carbon.
Mass Spectrometry (MS)Determines molecular weight and fragmentation patterns. nih.govA molecular ion peak corresponding to the mass of C₁₁H₁₂O₃. Characteristic fragment ions from the loss of COOH, CH₃, etc.

Computational Chemistry and Molecular Modeling in Chroman Carboxylic Acid Research

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for analyzing the conformational landscape and electronic properties of chroman carboxylic acids. For a related compound, chromone-3-carboxylic acid, DFT methods have been successfully used to investigate its structure and spectroscopic profile. nih.gov Similar methodologies can be applied to 7-Methylchroman-3-carboxylic acid to understand how the methyl group at the 7-position and the saturation of the pyran ring influence its geometry and electronic character.

Conformational analysis is critical because the spatial arrangement of atoms determines the molecule's stability and how it interacts with its environment. tmu.edu.tw For carboxylic acids, a key conformational feature is the orientation of the carboxyl proton, which can exist in syn or anti conformations. While the syn conformer is generally more stable, the energy difference can be small, and both may be present in solution. rsc.orgnih.gov Quantum mechanical calculations can precisely determine the relative energies of these conformers and the energy barriers for their interconversion. rsc.org

Methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to optimize the molecular geometry and calculate vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra. nih.gov Electronic structure analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO gap are key descriptors of a molecule's reactivity and kinetic stability. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate intramolecular interactions, such as hyperconjugation and charge delocalization, providing a detailed picture of the molecule's electronic architecture. nih.govresearchgate.net

Table 1: Typical Parameters for Quantum Chemical Calculations of a Chroman Carboxylic Acid

Parameter Method/Basis Set Purpose Typical Output
Geometry Optimization DFT (e.g., B3LYP, M06-2X) / 6-311++G(d,p) To find the lowest energy conformation of the molecule. Optimized 3D coordinates, bond lengths, bond angles, dihedral angles.
Frequency Calculation DFT (e.g., B3LYP) / 6-311++G(d,p) To confirm the optimized structure is a true minimum and to predict vibrational spectra. Vibrational frequencies (cm⁻¹), confirmation of no imaginary frequencies.
Electronic Properties TD-DFT / GIAO method To predict electronic transitions and NMR chemical shifts. HOMO-LUMO energies, UV-Vis absorption wavelengths, ¹H and ¹³C NMR chemical shifts.
Charge Distribution NBO, Hirshfeld, Mulliken population analysis To understand electron distribution and intramolecular bonding. Atomic charges, stabilization energies from orbital interactions.

Molecular Dynamics Simulations for Adsorption and Binding Mechanisms

Molecular dynamics (MD) simulations provide a powerful lens for viewing the time-dependent behavior of molecules, making them ideal for studying the adsorption of chroman carboxylic acids onto surfaces or their binding to biological targets. acs.orgresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions over time. chemrxiv.org

For this compound, MD simulations could elucidate its interaction with various materials, such as mineral surfaces or nanoparticles. acs.orgnih.gov The carboxylic acid group can act as a strong anchor to surfaces, and simulations can reveal the preferred orientation and binding energy. chemrxiv.orgnih.gov This is critical in applications like environmental remediation or the design of polymer nanocomposites, where the interface between the organic molecule and an inorganic surface dictates the material's properties. nih.gov

In the context of drug discovery, MD simulations are used to study the binding mechanism of a ligand to its receptor. A simulation could be set up with this compound and a target protein to observe the binding process, the stability of the resulting complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for binding affinity. The simulation can also reveal the role of water molecules in mediating or competing with these interactions. chemrxiv.org The insights gained are invaluable for optimizing the ligand's structure to improve its binding affinity and specificity.

Table 2: Components of a Typical MD Simulation for a Ligand-Protein System

Component Description Example for this compound
Force Field A set of parameters describing the potential energy of the system's particles. AMBER, CHARMM, GROMOS for the protein; GAFF (General Amber Force Field) for the ligand.
Solvent Model Explicit or implicit representation of the solvent (usually water). Explicit: TIP3P, SPC/E water models in a periodic box.
System Setup Initial placement of the ligand, protein, solvent, and counter-ions. The protein is placed at the center of a cubic water box, with the ligand docked into the active site.
Simulation Protocol Steps including energy minimization, heating, equilibration, and production run. 1. Minimize system energy. 2. Gradually heat to 300 K. 3. Equilibrate under constant pressure and temperature (NPT ensemble). 4. Run production simulation for 100-500 ns.
Analysis Post-processing of the trajectory to calculate properties of interest. Root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond analysis, binding free energy calculations (MM/PBSA).

In Silico Prediction of Biological Activity and SAR

In silico (computer-based) prediction of biological activity and Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery, enabling the rapid screening of virtual compound libraries. For this compound, various computational tools can be used to predict its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential biological activities before it is even synthesized.

Web-based platforms and software can calculate a wide range of molecular descriptors, such as lipophilicity (logP), aqueous solubility, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These descriptors are used in models that predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. For instance, Lipinski's "Rule of Five" can be used as an initial filter to assess the drug-likeness of the compound.

Furthermore, predictive models based on machine learning or quantitative structure-activity relationship (QSAR) studies can suggest potential biological targets. These models are trained on large datasets of known active compounds and can identify structural motifs associated with specific activities. By inputting the structure of this compound, these tools can generate a list of probable biological targets, guiding future experimental validation.

Table 3: Example of In Silico Predicted Properties for this compound

Property Predicted Value (Hypothetical) Significance in Drug Discovery
Molecular Weight 192.21 g/mol Influences diffusion and absorption; generally <500 Da is preferred.
logP (Lipophilicity) 2.1 Affects solubility, absorption, and membrane permeability.
Aqueous Solubility Moderate Crucial for formulation and absorption in the gastrointestinal tract.
H-Bond Donors 1 (from -COOH) Affects binding to target and membrane permeability.
H-Bond Acceptors 3 (two O in -COOH, one O in ring) Affects binding to target and membrane permeability.
Predicted Activity GPCR Ligand, Enzyme Inhibitor Suggests potential therapeutic areas to investigate experimentally.

Theoretical Studies on Reaction Mechanisms and Catalysis

For this compound, key reactions involving the carboxylic acid group include esterification, amidation, and reduction. Quantum chemical calculations can model these transformations step-by-step. For example, in an esterification reaction, calculations can determine the energy barrier for the nucleophilic attack of an alcohol on the protonated carboxyl carbon, the stability of the tetrahedral intermediate, and the energy required for the elimination of a water molecule.

These studies are also crucial for understanding and designing catalysts. Calculations can reveal how a catalyst (acidic, basic, or metallic) interacts with the reactants to lower the activation energy of the reaction. By modeling the catalyzed versus the uncatalyzed reaction pathway, researchers can quantify the catalytic effect and rationally design more efficient catalysts for the synthesis of derivatives of this compound.

Application of Chemoinformatics in Scaffold Hopping for Analog Design

Chemoinformatics provides the tools and techniques to navigate the vastness of chemical space in search of new molecular architectures. One powerful strategy in medicinal chemistry is "scaffold hopping," which aims to identify novel core structures (scaffolds) that maintain the key pharmacophoric features of a known active compound but possess different and potentially more desirable properties, such as improved potency, better ADME profiles, or novel intellectual property. nih.gov

Starting with this compound as a lead structure, chemoinformatics-driven scaffold hopping could be used to design new analogs. The process typically involves abstracting the lead molecule into a pharmacophore model, which represents the essential spatial arrangement of features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). Computational tools can then search large virtual databases for different scaffolds that can support this pharmacophore. nih.govresearchgate.net

This approach is not limited to simple isosteric replacements but can identify topologically distinct structures. nih.gov For example, the chroman ring system could be replaced with other bicyclic or monocyclic systems that position the carboxylic acid and other key functional groups in a similar orientation. These new scaffolds can lead to compounds with entirely different synthetic routes and patentability, providing a significant advantage in drug discovery programs. rsc.org Generative models using reinforcement learning are also emerging as a sophisticated method to design novel scaffolds that meet multiple objectives simultaneously. chemrxiv.org

Q & A

Q. What are the common synthetic routes for 7-Methylchroman-3-carboxylic acid?

The synthesis typically involves:

  • Starting materials : Chroman derivatives (e.g., substituted phenols or aldehydes) .
  • Methylation : Introduction of the methyl group at the 7-position via alkylation or using methyl halides under controlled conditions .
  • Carboxylation : Formation of the carboxylic acid group at the 3-position using carbon dioxide or via oxidation of a precursor (e.g., alcohol to carboxylic acid using KMnO₄ or CrO₃) .
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR spectroscopy : To confirm the methyl group (δ ~1.2–1.5 ppm for CH₃) and chroman ring protons (δ ~6.5–7.5 ppm for aromatic protons) .
  • Mass spectrometry (MS) : For molecular weight verification (e.g., [M+H]+ peak at m/z 208.21) .
  • IR spectroscopy : To identify the carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹) .

Q. How does the methyl group at the 7-position influence the compound’s solubility?

The hydrophobic methyl group reduces aqueous solubility compared to hydroxyl or carboxyl-substituted chromans. Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts) or using polar aprotic solvents like DMSO .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral resolution : Use of chiral auxiliaries (e.g., (S)- or (R)-camphorsulfonic acid) or enzymatic resolution with lipases .
  • Chiral chromatography : HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
  • Asymmetric synthesis : Catalytic asymmetric hydrogenation or organocatalytic methods to directly synthesize the desired enantiomer .

Q. What strategies optimize reaction yields in methyl-substituted chroman syntheses?

  • Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions to introduce substituents .
  • Temperature control : Low temperatures (~0–5°C) to minimize side reactions during methylation .
  • By-product analysis : GC-MS or TLC monitoring to identify and mitigate undesired intermediates .

Q. How does the methyl group affect the compound’s electronic properties and reactivity?

  • Steric effects : The 7-methyl group may hinder nucleophilic attack at adjacent positions, altering reaction pathways .
  • Electronic effects : Electron-donating methyl groups increase electron density on the chroman ring, potentially enhancing electrophilic substitution reactions at the 6- or 8-positions .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Enzyme inhibition : Assays targeting ROCK2 (Rho-associated kinase) or cyclooxygenase (COX) to study anti-inflammatory or anticancer potential .
  • Antioxidant activity : DPPH or ABTS radical scavenging assays .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7) .

Q. How can structural modifications enhance target specificity?

  • Substituent tuning : Introducing electron-withdrawing groups (e.g., Cl at the 6-position) to modulate binding affinity .
  • Scaffold hybridization : Combining chroman with pharmacophores like pyridine or quinoline to improve interaction with biological targets .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported biological activities of chroman derivatives?

  • Assay standardization : Control for variables like cell line selection, solvent (DMSO vs. ethanol), and concentration ranges .
  • Meta-analysis : Compare data across studies using tools like molecular docking to validate structure-activity relationships .

Q. What computational methods predict the pharmacokinetics of this compound?

  • ADMET modeling : Use software like SwissADME or ADMETlab to estimate absorption, metabolism, and toxicity .
  • Molecular dynamics (MD) simulations : To study interactions with proteins (e.g., ROCK2) and predict binding stability .

Methodological Resources

  • Synthesis protocols : Refer to PubChem and Sigma-Aldrich technical notes for reaction conditions .
  • Analytical standards : Use high-purity (>95%) commercial samples (e.g., CAS 885270-82-6) as references .
  • Safety guidelines : Follow SDS recommendations for handling corrosive reagents and toxic intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.